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molecular formula C8H9FN2O2 B8428339 2-Amino-6-(2-fluoro-ethyl)-nicotinic Acid

2-Amino-6-(2-fluoro-ethyl)-nicotinic Acid

Cat. No. B8428339
M. Wt: 184.17 g/mol
InChI Key: OHQGFWJWGHAYFY-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-Amino-6-(2-fluoro-ethyl)-nicotinic acid methyl ester (77 mg, 0.387 mmol) was dissolved in an aqueous solution of 2N sodium hydroxide (5 mL) and methanol (5 mL), and the solution was stirred for 20 minutes at room temperature. This mixture solution was neutralized with 5N hydrochloric acid, then, extracted with ethyl acetate. The organic layer was separated, the solvent was evaporated in vacuo, and the title compound (64 mg, 0.348 mmol, 90%/65% purity) was obtained as a white solid.
Name
2-Amino-6-(2-fluoro-ethyl)-nicotinic acid methyl ester
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][F:12])=[N:6][C:5]=1[NH2:13].Cl>[OH-].[Na+].CO>[NH2:13][C:5]1[N:6]=[C:7]([CH2:10][CH2:11][F:12])[CH:8]=[CH:9][C:4]=1[C:3]([OH:14])=[O:2] |f:2.3|

Inputs

Step One
Name
2-Amino-6-(2-fluoro-ethyl)-nicotinic acid methyl ester
Quantity
77 mg
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)CCF)N)=O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)CCF
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.348 mmol
AMOUNT: MASS 64 mg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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